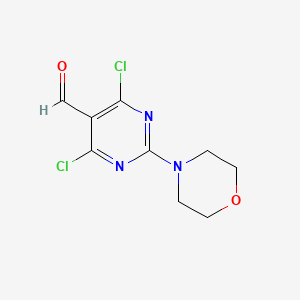

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde

Description

Chemical Identity: 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde (CAS: 1282537-80-7) is a pyrimidine derivative with the molecular formula C₉H₉Cl₂N₃O₂ and a molar mass of 262.09 g/mol . It features a pyrimidine core substituted with two chlorine atoms at positions 4 and 6, a morpholino group at position 2, and an aldehyde functional group at position 3.

Properties

IUPAC Name |

4,6-dichloro-2-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O2/c10-7-6(5-15)8(11)13-9(12-7)14-1-3-16-4-2-14/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFUVESOSBDMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=N2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at position 5 is achieved via the Vilsmeier-Haack reaction , which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . For example, 4,6-dihydroxypyrimidine undergoes formylation under controlled conditions:

\text{4,6-Dihydroxypyrimidine} + \text{DMF} + \text{POCl}_3 \xrightarrow{0\,^\circ\text{C} \rightarrow \text{reflux}} \text{4,6-Dihydroxypyrimidine-5-carbaldehyde}

Key Data :

Step 2: Chlorination of Hydroxyl Groups

The dihydroxy intermediate is chlorinated using POCl₃ in the presence of a base such as diisopropylethylamine (DIPEA) or quaternary ammonium salts :

\text{4,6-Dihydroxypyrimidine-5-carbaldehyde} + \text{POCl}_3 \xrightarrow{\text{DIPEA, 80–90}\,^\circ\text{C}} \text{4,6-Dichloropyrimidine-5-carbaldehyde}

Optimization Insights :

Step 3: Morpholino Substitution at Position 2

The 2-chloro substituent is displaced by morpholine via nucleophilic aromatic substitution (SNAr) :

\text{4,6-Dichloro-2-chloropyrimidine-5-carbaldehyde} + \text{Morpholine} \xrightarrow{\text{DMF, 80}\,^\circ\text{C}} \text{4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde}

Critical Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : 80–100°C ensures sufficient reactivity without aldehyde degradation.

Comparative Analysis of Synthetic Routes

Critical Reaction Optimization Strategies

Chlorination with POCl₃

Morpholino Substitution

-

Solvent Choice : Ethanol or THF balances reactivity and solubility.

-

Stoichiometry : Excess morpholine (2–3 eq.) ensures complete displacement.

Analytical Characterization

1H NMR Data for 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde :

LC-MS :

Industrial-Scale Considerations

-

Cost Efficiency : Route 1 is preferred due to higher yields and simpler purification.

-

Waste Management : POCl₃ quenching requires careful handling with ice-cold water to avoid exothermic reactions.

-

Intermediate Stability : 4,6-Dichloropyrimidine-5-carbaldehyde intermediates are hygroscopic and require anhydrous storage .

Chemical Reactions Analysis

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group at the 5-position can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Industrial Applications: It is employed in the development of agrochemicals and materials science for the synthesis of functionalized pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. This binding can interfere with the protein’s function, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 33097-11-9)

- Similarity Score : 0.76 .

- Key Differences: Replaces the morpholino group with a methylthio (-SMe) group. The methylthio group is less polar than morpholino, reducing solubility in polar solvents. Predicted to have lower boiling point due to weaker intermolecular interactions.

4,6-Dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8)

- Similarity Score : 0.90 .

- Key Differences: Lacks both the morpholino and methylthio substituents. Simpler structure may enhance reactivity in nucleophilic substitutions but reduce stability.

2,4,6-Trichloropyrimidine-5-carbaldehyde (CAS 50270-27-4)

Functional Group Modifications

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 313339-35-4)

- Similarity Score : 0.87 .

- Key Differences :

- Aldehyde group replaced with carboxylic acid (-COOH).

- Carboxylic acid enhances hydrogen-bonding capacity, increasing solubility in aqueous media.

- Lower electrophilicity compared to the aldehyde, making it less reactive in condensation reactions.

4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1)

Physicochemical and Structural Comparisons

Table 1: Key Properties of Selected Compounds

*Estimated based on carboxylic acid typical pKa.

Biological Activity

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrimidine ring with chlorine substitutions and a morpholine group, exhibits promising properties as an inhibitor of key cellular pathways, particularly involving phosphatidylinositol 3-kinase (PI3K). This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde is CHClNO, with a molecular weight of 262.09 g/mol. Its structure includes:

- Pyrimidine Ring : Substituted at positions 4 and 6 with chlorine atoms.

- Morpholine Group : Attached at position 2.

- Aldehyde Functional Group : Present at position 5.

This unique configuration contributes to its biological activity, particularly as a PI3K inhibitor, which is crucial in various signaling pathways related to cell growth and proliferation.

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde primarily functions as an inhibitor of the PI3K pathway. By binding to the active site of PI3K, it disrupts the signaling cascade that leads to cellular proliferation and survival. This inhibition is particularly relevant in cancer biology, where aberrant PI3K signaling is often implicated. The compound's ability to modulate this pathway suggests potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of pyrimidine derivatives similar to 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde. For instance:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| Compound 1 | 72 | Potent PI3K inhibitor with significant anti-proliferative activity |

| Compound 2 | 200 | Moderate activity against cancer cell lines |

| Compound 3 | 45 | High selectivity for tumor cells with low toxicity |

The optimization of substituents on the pyrimidine ring has been shown to enhance potency and selectivity against various cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde significantly inhibits cell proliferation in several cancer cell lines. For example:

- HCT116 Colon Cancer Cells : Exhibited an IC50 value of approximately 72 nM.

- IGROV-1 Ovarian Cancer Cells : Showed reduced phosphorylation of S473 after exposure to the compound for 24 hours .

These findings underscore the compound's potential as a targeted therapy for malignancies driven by PI3K signaling.

In Vivo Studies

Preliminary in vivo studies using murine models have indicated that administration of the compound leads to tumor regression in xenograft models. The therapeutic effects were associated with reduced tumor size and altered expression levels of key proteins involved in the PI3K pathway .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4,6-dichloropyrimidine-5-carbaldehyde with morpholine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature control : Reactions at 60–80°C minimize side products like dimerization .

- Base optimization : Use of triethylamine or NaHCO₃ improves morpholine deprotonation .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 60°C, Et₃N | 78 | 95 | |

| DMSO, 80°C, NaHCO₃ | 85 | 97 |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde from structurally similar pyrimidines?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, absent in non-carbaldehyde analogs .

- ¹³C NMR : A carbonyl carbon signal at ~190 ppm confirms the aldehyde group .

- Mass Spectrometry : Molecular ion peaks at m/z 274 (M⁺) with chlorine isotopic patterns distinguish dichloro derivatives .

Q. What are the stability challenges of 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde in solution, and how can degradation be mitigated?

- Methodological Answer :

- Degradation pathways : Aldehyde oxidation to carboxylic acid or nucleophilic attack on the pyrimidine ring .

- Stabilization strategies :

- Store in anhydrous solvents (e.g., THF, acetonitrile) under inert gas .

- Add antioxidants (e.g., BHT) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig amination : Electron-withdrawing groups (e.g., Cl) at C4/C6 enhance electrophilicity, enabling Pd-catalyzed coupling .

- Suzuki-Miyaura : Steric hindrance from the morpholine ring at C2 limits aryl boronic acid coupling to C5 .

- Data Table :

| Reaction Type | Substituent Effect | Coupling Efficiency (%) | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Cl at C4/C6 | 92 | |

| Suzuki-Miyaura (C5) | Morpholine at C2 | 45 |

Q. What biological activities have been observed in derivatives of 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde, and how are these activities validated?

- Methodological Answer :

- Antiglycation activity : Derivatives with morpholine and aldehyde groups show IC₅₀ values of 240–260 μM in bovine serum albumin (BSA) assays .

- Antioxidant assays : DPPH radical scavenging and FRAP tests confirm moderate activity (EC₅₀ ~500 μM) .

- Data Table :

| Assay Type | Activity Metric | Result | Reference |

|---|---|---|---|

| Antiglycation (BSA) | IC₅₀ (μM) | 240–260 | |

| DPPH Radical Scavenging | EC₅₀ (μM) | 490 ± 12 |

Q. How does solvent polarity affect the regioselectivity of nucleophilic substitution in 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde?

- Methodological Answer :

- Polar solvents (DMF, DMSO) : Favor substitution at C4 due to stabilization of transition states via solvation .

- Non-polar solvents (toluene) : Promote C6 substitution via kinetic control .

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound in drug design?

- Methodological Answer :

- DFT calculations : Predict electrophilic Fukui indices for C4/C6 positions, aligning with experimental reactivity .

- Molecular docking : AutoDock Vina simulations show binding to human thymidine phosphorylase (ΔG = -8.2 kcal/mol) .

Contradictions and Resolutions

- Data Conflict : reports antiglycation activity (IC₅₀ ~240 μM), while suggests instability in DMSO, which is commonly used in bioassays.

- Resolution : Use alternative solvents (e.g., methanol) or stabilize the compound with antioxidants during assays .

Key Research Gaps

- Limited data on in vivo pharmacokinetics and toxicity profiles of derivatives.

- Mechanistic studies on aldehyde group participation in redox reactions are sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.